3-Acetamido-5-chlorobenzyl acetate
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Overview
Description
3-Acetamido-5-chlorobenzyl acetate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of benzyl acetate, where the benzene ring is substituted with an acetamido group at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-chlorobenzyl acetate typically involves the acetylation of 3-acetamido-5-chlorobenzyl alcohol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-chlorobenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-Acetamido-5-chlorobenzyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-chlorobenzyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Similar structure with an acetyl group instead of a benzyl acetate moiety.
3-Acetamido-5-carboxyfuran: Contains a carboxyl group instead of an acetyl group.
3-Acetamido-5-chlorobenzyl alcohol: The precursor to 3-Acetamido-5-chlorobenzyl acetate.
Uniqueness
This compound is unique due to the presence of both an acetamido group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
3-Acetamido-5-chlorobenzyl acetate (CAS No. 400605-46-1) is an organic compound that has garnered attention in various biological and medicinal research domains. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C11H12ClN O2 |
Molecular Weight | 225.67 g/mol |
IUPAC Name | This compound |
CAS Number | 400605-46-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : The compound may bind to specific receptors, triggering downstream signaling pathways that affect cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Shows antifungal properties, inhibiting the growth of several fungal strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's potential as an anticancer agent. Results from these studies indicate:
- Cell Line Testing : The compound was tested on various cancer cell lines, including breast and lung cancer cells.
- Results : Significant inhibition of cell proliferation was observed, suggesting potential for further development as an anticancer drug.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Cytotoxic Effects on Cancer Cells :
- Mechanistic Insights :
Properties
CAS No. |
400605-46-1 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(3-acetamido-5-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-11-4-9(3-10(12)5-11)6-16-8(2)15/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
XECMFRHFQQHMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)COC(=O)C)Cl |
Origin of Product |
United States |
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